molecular formula C13H12ClNO B2800829 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 334504-68-6

6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one

Cat. No. B2800829
CAS RN: 334504-68-6
M. Wt: 233.7
InChI Key: HIIMAULBOMFTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one is a chemical compound with the molecular formula C13H12ClNO. It has a molecular weight of 233.69 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one include a molecular weight of 233.69 . The compound should be stored in a dark place, sealed in dry conditions, at room temperature . The boiling point of the compound is not specified .

Safety and Hazards

The safety information available indicates that 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333+P313) .

properties

IUPAC Name

6-chloro-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIMAULBOMFTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one

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